molecular formula C10H16ClN B6165041 (2S)-4-phenylbutan-2-amine hydrochloride CAS No. 81580-34-9

(2S)-4-phenylbutan-2-amine hydrochloride

Cat. No.: B6165041
CAS No.: 81580-34-9
M. Wt: 185.69 g/mol
InChI Key: LVQSUJANKVLTKT-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-phenylbutan-2-amine hydrochloride is a chiral amine compound of interest in neuroscience and medicinal chemistry research. The compound shares a structural relationship with the class of arylalkylamines, which includes several biologically active molecules . The specific stereochemistry of the (2S) enantiomer is a critical feature for researchers studying structure-activity relationships, as the optical activity can significantly influence binding affinity and functional activity at biological targets . The hydrochloride salt form offers improved stability and handling characteristics for laboratory use. While the specific pharmacological profile of (2S)-4-phenylbutan-2-amine is a subject of ongoing research, its structural analogs have been investigated as monoamine releasing agents, particularly affecting neurotransmitters like norepinephrine and dopamine . This mechanism is a key research area for understanding neurotransmission. Consequently, this compound serves as a valuable chemical tool or building block (chiral synthon) for researchers in designing novel compounds and probing neurological pathways . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81580-34-9

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(2S)-4-phenylbutan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1

InChI Key

LVQSUJANKVLTKT-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)N.Cl

Purity

95

Origin of Product

United States

Advanced Applications and Derivatization in Synthetic Organic Chemistry

Utility as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (2S)-4-phenylbutan-2-amine hydrochloride makes it an invaluable asset in the construction of complex organic molecules where precise stereochemical control is paramount.

Enantioselective Synthesis of Downstream Chiral Intermediates

Chiral amines are foundational to the synthesis of a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety. nih.gov The specific three-dimensional arrangement of atoms in a chiral amine can profoundly influence its interaction with biological targets. (2S)-4-Phenylbutan-2-amine is a key chiral precursor in the synthesis of various high-value compounds. For instance, its enantiomer, the (R)-isomer, is a known precursor to the antihypertensive drug dilevalol, highlighting the importance of accessing specific enantiomers of this amine for pharmaceutical development.

The versatility of this chiral amine as a building block is further demonstrated in its use for creating complex intermediates such as anti-1,3-diamino-4-phenylbutan-2-ol derivatives. The development of efficient synthetic routes to enantiomerically enriched amines is a significant focus in modern chemistry, driven by the demand in life sciences. nih.gov Asymmetric catalysis, particularly transition metal-catalyzed asymmetric hydrogenation, has emerged as a powerful strategy for the synthesis of chiral amines. nih.govacs.org This approach allows for the production of chiral amines with stereogenic centers at various positions relative to the nitrogen atom. nih.gov

Role in the Synthesis of Specific Stereoisomers for Research Investigation

The synthesis of specific stereoisomers is crucial for investigating the biological activities and pharmacological effects of chiral molecules. The separation of a compound into its stereo- and optical isomers is often necessary to determine which isomer possesses the desired therapeutic activity. nih.gov For example, in the case of the calcium antagonist benidipine, the separation into its α- and β-diastereoisomers revealed that the α-isomer exhibited a very strong hypotensive effect, while the β-isomer had little activity. nih.gov Further separation of the α-isomer into its optical isomers, the (+)-α and (-)-α forms, demonstrated that the hypotensive activity of the (+)-α isomer was significantly more potent than the (-)-α isomer. nih.gov This underscores the critical role of synthesizing specific stereoisomers to identify the most active form of a pharmaceutical agent.

Precursor for Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In the realm of asymmetric catalysis, this compound is a valuable precursor for the synthesis of chiral ligands and auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions.

Design and Synthesis of Novel Metal-Catalyst Ligands

Chiral ligands are central to enantioselective transition-metal catalysis. rsc.org The design and synthesis of novel chiral ligands are driven by the need for catalysts that can achieve high levels of enantioselectivity in a wide range of chemical transformations. enamine.net Chiral aminophosphines are a class of ligands that have shown potential in homogeneous catalysis. nih.govresearchgate.net These ligands can be synthesized from readily accessible enantiopure amine building blocks. nih.govresearchgate.net For example, chiral aminophosphines have been prepared and their coordination chemistry with metals like palladium, platinum, and rhodium has been studied. nih.govresearchgate.net Preliminary results have shown their potential in rhodium-catalyzed hydroformylation of styrene (B11656) and vinyl acetate, achieving significant enantiomeric excesses and high regioselectivities. nih.govresearchgate.net

The development of N-heterocyclic carbene (NHC) ligands has also been a major focus in homogeneous catalysis. The modular design of NHCs allows for the synthesis of tailor-made ligands with specific steric and electronic properties. rsc.org Novel, sterically bulky NHC ligands have been developed that can be used in a broad range of catalytic reactions, including cross-coupling and C-H activation reactions.

Application as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org Chiral auxiliaries are a key strategy for producing the desired stereoisomer of a compound. wikipedia.org

Various types of chiral auxiliaries have been developed and applied in a wide range of stereoselective transformations. For instance, oxazolidinones, popularized by David Evans, are effective in directing aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. Pseudoephedrine and its derivatives, such as pseudoephenamine, are versatile chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov

The effectiveness of a chiral auxiliary is dependent on its ability to create a highly ordered transition state that favors the formation of one diastereomer over the other. The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. For example, in the alkylative construction of quaternary carbon centers, pseudoephenamine has been shown to provide significant enhancements in diastereoselectivities compared to pseudoephedrine. nih.gov

Derivatization for Specialized Academic and Analytical Studies

Formation of Derivatives for Chiral HPLC and Enantiomeric Purity Assessment in Synthetic Pathways

The accurate assessment of enantiomeric purity is paramount in the synthesis of chiral compounds, especially for pharmaceutical applications. While direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), an indirect method involving derivatization is also widely employed. This is particularly useful when the parent compound, like (2S)-4-phenylbutan-2-amine, lacks a strong chromophore for UV detection. The process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties, allowing for their separation on a more common achiral stationary phase.

A variety of CDAs are available for the derivatization of chiral amines. For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a reagent that reacts with primary and secondary amines to form diastereomeric carbamates, which can then be separated by reversed-phase HPLC. acs.org Another well-known reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with amines to yield diastereomers that are separable by HPLC. researchgate.net The choice of CDA is critical and depends on the specific amine and the desired chromatographic conditions. The derivatization not only enables the separation of enantiomers but can also enhance the sensitivity of detection, especially when a fluorescent tag is incorporated into the CDA. researchgate.netnih.gov

The development of new CDAs is an ongoing area of research, aiming to improve separation efficiency and detection limits for a wider range of chiral compounds. researchgate.netnih.gov The ultimate goal is to have a robust and reliable method to quantify the enantiomeric excess (ee) of a chiral amine, ensuring the stereochemical integrity of the synthetic pathway. nih.gov

Table 1: Chiral Derivatizing Agents for HPLC Analysis

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group Reacting with AmineResulting DerivativeTypical Chromatographic Method
(+)-1-(9-fluorenyl)ethyl chloroformateFLECChloroformateCarbamateReversed-Phase HPLC acs.org
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Fluoro-dinitrophenylSubstituted dinitrophenyl-alanine amideReversed-Phase HPLC researchgate.net
o-Phthalaldehyde/Chiral ThiolOPA/Chiral ThiolAldehydeIsoindoleReversed-Phase HPLC researchgate.net
4-chloro-7-nitrobenzofurazanNBD-ClChloroSubstituted amineReversed-Phase HPLC mdpi.com

Modification for Enhanced Reactivity or Specific Chemical Functions

The chemical structure of this compound provides multiple sites for modification to enhance its synthetic utility. These modifications can be broadly categorized into reactions involving the amine group and those targeting the phenyl ring.

Modifications at the Amine Functionality:

The primary amine group is a key site for a variety of chemical transformations. N-substitution is a common strategy to create secondary and tertiary amines, which can serve as precursors for more complex molecules. For instance, the amine can be acylated to form amides, which are important functional groups in many biologically active compounds.

Furthermore, the amine group can be used as a directing group in certain reactions or can be protected to allow for selective reactions at other parts of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be readily introduced and later removed under specific conditions, providing a valuable tool for multi-step synthesis.

Modifications of the Aromatic Ring:

The phenyl ring of (2S)-4-phenylbutan-2-amine offers another platform for derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the ring. These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, or a halogen can participate in cross-coupling reactions like the Suzuki or Heck reaction to form new carbon-carbon bonds. These modifications significantly expand the range of accessible derivatives from this chiral building block.

The ability to perform these modifications makes (2S)-4-phenylbutan-2-amine a versatile precursor for the synthesis of a wide array of chiral compounds with potential applications in various fields, including pharmaceuticals and materials science.

Table 2: Examples of Chemical Modifications

Reaction TypeReagent(s)Functional Group ModifiedResulting Functional Group
N-AcylationAcyl chloride or anhydridePrimary AmineAmide
N-AlkylationAlkyl halidePrimary AmineSecondary or Tertiary Amine
N-ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Primary AmineBoc-protected Amine
Aromatic NitrationNitric Acid/Sulfuric AcidPhenyl RingNitro Phenyl
Aromatic HalogenationHalogen with Lewis Acid CatalystPhenyl RingHalogenated Phenyl

Mechanistic and Theoretical Investigations of 2s 4 Phenylbutan 2 Amine Hydrochloride Reactions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to complement experimental work, offering deep insights into reaction mechanisms, stereoselectivity, and the behavior of molecules at an atomic level. nih.govmdpi.com For a chiral amine like (2S)-4-phenylbutan-2-amine, these methods are invaluable for understanding its role in various chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.netrsc.org For (2S)-4-phenylbutan-2-amine hydrochloride, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as N-alkylation, acylation, or its participation in catalyzed processes. mnstate.edu

These calculations can identify the structures of reactants, intermediates, transition states, and products. The primary goal is to determine the most favorable reaction pathway by comparing the activation energies of different potential routes. For instance, in a catalyzed reaction, DFT can elucidate the catalytic cycle, including how the amine interacts with the catalyst and other substrates. researchgate.net Studies on similar amine reactions, such as the guanidine-catalyzed aminolysis of carbonates or the copper-catalyzed N-alkylation of amino derivatives, demonstrate that DFT can pinpoint the rate-determining step and clarify the role of the catalyst. researchgate.netrsc.org

A hypothetical DFT analysis for the N-alkylation of (2S)-4-phenylbutan-2-amine could yield a reaction coordinate diagram, as conceptualized below.

Conceptual Reaction Profile for N-Alkylation of (2S)-4-phenylbutan-2-amine This table is illustrative and based on general principles of DFT analysis for amine alkylation.

Reaction Step Species Relative Gibbs Free Energy (kcal/mol) Description
1 Reactants (Amine + Alkyl Halide) 0.0 Initial state of separated reactants.
2 Reactant Complex -2.5 Formation of a pre-reaction complex.
3 Transition State 1 (TS1) +22.0 Rate-determining nucleophilic attack.
4 Intermediate (Quaternary Ammonium (B1175870) Salt) -5.0 Formation of the initial product.
5 Product Complex -7.0 Product complex after deprotonation.

This type of analysis reveals the energetic barriers and thermodynamic stability of each species along the reaction pathway, providing a detailed mechanistic picture. rsc.org

The three-dimensional shape, or conformation, of (2S)-4-phenylbutan-2-amine is critical to its reactivity and how it interacts with other molecules, particularly in stereoselective reactions. Conformational analysis aims to identify the most stable arrangements of the molecule. For phenylethylamine derivatives, the orientation of the phenyl ring relative to the amino group is of key importance. nih.govresearchgate.net

Studies on the related compound 2-phenylethylamine using molecular beam Fourier transform microwave spectroscopy and computational methods have identified several stable conformers. researchgate.netrsc.org These are typically classified as gauche (folded), where the amino group interacts with the π-system of the phenyl ring, and anti (extended), where they are positioned away from each other. The relative stability of these conformers is determined by a balance of steric and electronic interactions. researchgate.net

For (2S)-4-phenylbutan-2-amine, similar gauche and anti conformers would exist, with the additional influence of the methyl group at the chiral center. Modeling these conformers helps predict which shape is most likely to participate in a reaction, thereby influencing the stereochemical outcome.

Conceptual Conformational Analysis of (2S)-4-phenylbutan-2-amine This table is illustrative, based on known conformations of similar phenylethylamines. researchgate.net

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol) Key Feature
Gauche I ~60° 0.0 Stabilized by N-H···π interaction.
Gauche II ~-60° 0.2 Slightly less stable folded conformation.
Anti I ~180° 1.1 Extended conformation, sterically open.

Understanding these preferences is crucial for designing catalysts or reaction conditions that favor a specific conformation to achieve high stereoselectivity. nih.gov

In asymmetric catalysis, this compound could act as a chiral substrate, a chiral ligand, or a chiral base. Simulating its interaction with a catalyst or another substrate is essential for understanding the origin of enantioselectivity. researchgate.net These simulations, often using DFT or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, model the transition state assembly of the substrate and catalyst. researchgate.net

The models help to visualize how the chiral center of the amine directs the approach of a reactant to a catalyst. Factors like steric hindrance and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the substrate and the chiral catalyst are analyzed to explain why one stereoisomeric product is formed preferentially over another. researchgate.netmdpi.com For example, a proposed transition state model would show that one face of the reacting molecule is blocked by the bulky phenyl or alkyl group of the amine, forcing the reaction to occur on the other, more accessible face.

Experimental Mechanistic Elucidation

While computational studies provide theoretical models, experimental techniques are necessary to validate these hypotheses and provide tangible evidence for reaction pathways.

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.orgnumberanalytics.com By replacing an atom in (2S)-4-phenylbutan-2-amine (e.g., hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)) and analyzing the position of the label in the product, chemists can definitively map reaction mechanisms. researchgate.netnih.gov

For instance, to investigate a C-H activation reaction at the carbon adjacent to the phenyl group, one could synthesize (2S)-4-phenylbutan-2-amine with deuterium atoms at that position. If the product retains the deuterium, it indicates that this C-H bond was not broken during the reaction. Conversely, its absence would point to a mechanism involving C-H cleavage at that site. Similarly, ¹⁵N labeling of the amino group could be used to track the nitrogen atom in complex rearrangements or transfer reactions. nih.govacs.org

Conceptual Isotopic Labeling Study for a Hypothetical Reaction

Labeled Reactant Reaction Type Analyzed Product Mechanistic Insight
(2S)-4-phenylbutan-2-¹⁵N H₂·HCl Acylation N-acyl product Confirms the amine nitrogen is the nucleophile.
(2S)-4-phenyl-d₂ -butan-2-amine·HCl C-H Olefination Alkenylated product Determines if the benzylic C-H bond is involved.

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law. The rate law provides crucial information about the molecularity of the rate-determining step of a reaction. nih.govmdpi.com

For a reaction involving this compound, one would systematically vary its concentration and the concentration of other reactants while monitoring the formation of the product over time. For example, in a substitution reaction with an alkyl halide, if doubling the concentration of the amine doubles the reaction rate while changes in the alkyl halide concentration have no effect, the reaction is first-order in the amine and zero-order in the alkyl halide. This would suggest a mechanism where a step involving only the amine is rate-limiting. nih.gov

Kinetic studies are also vital for quantifying selectivity in reactions that produce multiple products, allowing for the optimization of conditions to favor the desired outcome. mdpi.com

Hypothetical Kinetic Data for a Reaction: Amine + Reagent B → Product

Experiment [Amine] (M) [Reagent B] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

From this hypothetical data, the reaction is first-order with respect to the amine and second-order with respect to Reagent B, yielding the rate law: Rate = k[Amine][Reagent B]². This provides fundamental insight into the transition state composition.

Stereochemical Control and Enantiopurity Assessment in Research Syntheses

Methodologies for Achieving High Enantiomeric Excess in Synthesis

The synthesis of enantiomerically pure (2S)-4-phenylbutan-2-amine is paramount, as the biological activity of its derivatives can be highly dependent on the stereochemistry at the C2 position. Several strategies are employed to achieve high enantiomeric excess (e.e.).

Biocatalytic Approaches:

Enzymatic methods have proven to be highly effective for the enantioselective synthesis of chiral amines. These biocatalytic transformations offer high stereoselectivity under mild reaction conditions.

Reductive Amination: Engineered dehydrogenases, such as Phenylalanine Dehydrogenase from Rhodococcus sp. (Rs-PhAmDH), have been utilized for the reductive amination of the precursor 4-phenyl-2-butanone. While some variants may favor the (R)-enantiomer, specific native amine dehydrogenases (AmDHs) and fungal reductive aminases (RedAms) can be selected to produce the desired (S)-enantiomer with high enantiomeric excess.

Enzyme Cascades: Stereo-divergent enzyme cascades can convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine. nih.govresearchgate.net For the synthesis of (S)-4-phenylbutan-2-amine, a cascade involving an alcohol dehydrogenase and a transaminase can be employed, achieving high molar conversion and excellent enantioselectivity (>99% e.e.). nih.gov

Asymmetric Synthesis:

Chemical methods involving asymmetric catalysis provide another powerful route to enantiomerically enriched amines.

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted-α-keto esters represents a versatile method for producing intermediates that can be converted to chiral amines. unc.edu This dynamic kinetic resolution (DKR) approach can yield products with high diastereo- and enantioselectivity. unc.edu

Chiral Resolution:

The separation of a racemic mixture of 4-phenylbutan-2-amine into its individual enantiomers is a well-established technique. wikipedia.org

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral resolving agent, such as camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Enzyme-Catalyzed Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com

Strategies for Monitoring and Verifying Enantiomeric Purity During Synthetic Development

The accurate determination of enantiomeric excess is crucial throughout the synthetic process to ensure the final product meets the required stereochemical purity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that utilizes a chiral stationary phase (CSP) to separate the enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are frequently used for the separation of chiral amines. yakhak.orgresearchgate.net The choice of mobile phase and the potential use of additives are critical for achieving baseline separation of the enantiomers. researchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases: For volatile amines or their derivatives, GC with a CSP, often based on cyclodextrins, provides excellent resolution of enantiomers.

Indirect Methods: An alternative to direct chiral chromatography involves the pre-column derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for determining enantiomeric excess, often through the use of chiral auxiliary reagents.

NMR with Chiral Derivatizing Agents: A common strategy involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers. The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original amine. researchgate.netacs.orgbath.ac.uk A simple and rapid protocol involves the condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL to form diastereomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. researchgate.netacs.org

NMR with Chiral Solvating Agents: Chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.

¹⁹F NMR Spectroscopy: The use of fluorine-containing chiral derivatizing agents allows for enantiomeric excess determination using ¹⁹F NMR spectroscopy. This technique benefits from a large chemical shift dispersion and the absence of background signals. bath.ac.ukacs.org

Interactive Data Table: Comparison of Analytical Methods for Enantiopurity

Analytical MethodPrincipleCommon Reagents/ColumnsAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase. researchgate.netPolysaccharide-based columns (e.g., Chiralpak, Chiralcel). yakhak.orgresearchgate.netDirect analysis, high accuracy and precision. researchgate.net
Chiral GC Separation on a chiral stationary phase. Cyclodextrin-based columns. High resolution for volatile compounds.
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR signals. researchgate.netacs.org2-formylphenylboronic acid and (S)-BINOL. researchgate.netRapid, no need for physical separation of diastereomers. bohrium.com
¹⁹F NMR with Chiral Derivatizing Agents Formation of fluorine-containing diastereomers. bath.ac.ukacs.orgFluorinated chiral derivatizing agents. acs.orgHigh sensitivity, large chemical shift dispersion. bath.ac.ukacs.org

Q & A

Basic: What are the standard synthetic routes for (2S)-4-phenylbutan-2-amine hydrochloride?

Methodological Answer:
The compound is typically synthesized via reductive amination of 4-phenylbutan-2-one. A key enzymatic approach employs AspRedAm (aspartate reductase-amidase), which catalyzes the enantioselective reduction of the ketone intermediate. Traditional chemical methods involve using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereocontrol. The enzymatic route is preferred for higher enantiomeric excess (e.g., 90% ee for the S-enantiomer) . Post-synthesis, the product is isolated as the hydrochloride salt through acid-base extraction and recrystallization.

Advanced: How can semi-rational enzyme engineering improve enantioselectivity in the synthesis of this compound?

Methodological Answer:
Enantioselectivity can be enhanced via structure-guided mutagenesis of enzymes like AspRedAm . For example, the W210F mutation in AspRedAm increases the active-site volume, enabling better accommodation of bulky substrates (e.g., furan derivatives) and improving catalytic efficiency. This mutation raised the enantiomeric excess (ee) of (2S)-4-phenylbutan-2-amine from 30% to 90% . Computational tools like RosettaDesign or FoldX can predict stabilizing mutations, followed by saturation mutagenesis and high-throughput screening to validate improvements.

Basic: What analytical techniques confirm the structural identity and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers; purity is quantified via UV detection at 254 nm .
  • NMR : 1^1H and 13^13C spectra verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 180.2) .

Advanced: How do microbial contaminants impact the stability of this compound in biological matrices?

Methodological Answer:
Microbes like E. coli degrade the compound via enzymatic hydrolysis or oxidation. Stability studies in plasma/urine show:

ConditionStability at 37°C (48 hrs)Stability at -20°C (6 months)
Plasma (sterile)100%70%
Plasma (+ E. coli)89%30%
Urine (+ E. coli)49%11%

To mitigate degradation:

  • Add antimicrobial agents (e.g., 0.1% sodium azide).
  • Store samples at -80°C instead of -20°C .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Neutralize spills with 5% acetic acid, followed by water rinsing.
  • Store in airtight containers at 4°C, away from oxidizers .

Advanced: How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets like monoamine transporters (e.g., SERT, NET). The phenyl group and amine moiety show hydrophobic and ionic interactions with active sites .
  • MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding.
  • QSAR models : Correlate substituent effects (e.g., halogenation) with activity using PubChem bioassay data .

Advanced: How do structural modifications influence the pharmacological profile of (2S)-4-phenylbutan-2-amine derivatives?

Methodological Answer:
Comparative studies using analogs (e.g., 4-fluorophenyl or 4-chlorophenyl variants) reveal:

  • Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce blood-brain barrier permeability.
  • Steric bulk at the amine group (e.g., N-methylation) decreases transporter binding affinity by 40% .
  • Enantiomeric switching (R vs. S) alters receptor selectivity; the S-isomer shows 3x higher potency at serotonin receptors .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Enantiopurity : Scalable chiral resolution (e.g., simulated moving bed chromatography) adds cost.
  • Catalyst recycling : Immobilize enzymes (e.g., AspRedAm on silica gel) to reduce waste.
  • Byproduct control : Optimize reaction pH (6.5–7.0) to minimize imine formation .

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